Acetoxon

Description

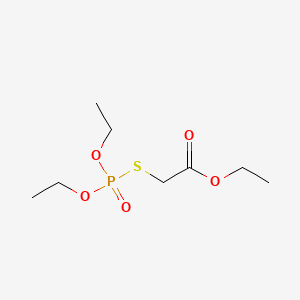

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5PS/c1-4-11-8(9)7-15-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCQYAQOWIQUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041581 | |

| Record name | Acetoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 73 °C at 0.005 mm Hg | |

| Record name | ACETOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2425-25-4 | |

| Record name | Acetophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4K0KB7I7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biochemical Interactions and Enzymatic Mechanisms of Acetoxon

Acetylcholinesterase Inhibition by Acetoxon

The primary mechanism of this compound's action is the potent and effective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). cdc.goveujournal.org This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors. eujournal.orgwikipedia.org

The active site of acetylcholinesterase contains a catalytic triad (B1167595) of amino acid residues: a serine (Ser203 in mammals), a histidine (His447), and a glutamate (B1630785) (Glu334). nih.govebi.ac.uk The inhibitory action of this compound, a potent organophosphate, is initiated by its binding to this active site.

The mechanism proceeds via the nucleophilic attack of the hydroxyl group of the active site serine residue on the phosphorus atom of this compound. wikipedia.orgebi.ac.uk This interaction results in the formation of a covalent phosphorus-serine bond, effectively phosphorylating the enzyme. nih.gov A leaving group, p-nitrophenol, is released in the process. nih.gov This phosphorylation of the serine residue renders the enzyme catalytically inactive, as the serine is no longer available to participate in the hydrolysis of acetylcholine. wikipedia.orgopcw.org

The inhibition of acetylcholinesterase by this compound is characterized by its high potency. The interaction can be quantified using several kinetic parameters, including the half-maximal inhibitory concentration (IC50) and bimolecular rate constants (k_inact_ / K_I_). These values provide a measure of the inhibitor's effectiveness.

Studies on recombinant human carboxylesterases and monoacylglycerol lipase (B570770) have provided comparative kinetic data for this compound (referred to as paraoxon). While specific kinetic values for this compound's inhibition of AChE can vary based on the enzyme source and experimental conditions, related studies on other serine hydrolases highlight its potency. For instance, the IC50 value for this compound inhibiting human carboxylesterase 1 (CES1) has been determined, demonstrating its powerful inhibitory capacity. nih.gov

Table 1: Inhibition Potency (IC50) of this compound against Human Serine Hydrolases This table is interactive. Sort by enzyme or IC50 value by clicking the headers.

| Enzyme | IC50 (nM) |

|---|---|

| Carboxylesterase 1 (CES1) | 1.8 ± 0.3 |

| Carboxylesterase 2 (CES2) | 16.5 ± 1.1 |

| Monoacylglycerol Lipase (MGL) | 100.9 ± 12.0 |

(Data derived from studies on Paraoxon (B1678428) with 15-minute preincubation. nih.gov)

The interaction between this compound and acetylcholinesterase is a multi-step process that begins with reversible binding and progresses to an effectively irreversible state. wikipedia.org Initially, this compound forms a reversible enzyme-inhibitor complex within the active site. This is followed by the rapid phosphorylation of the serine residue, creating a stable, covalent bond. wikipedia.orgslideshare.net

This phosphorylated enzyme complex is very slow to hydrolyze, leading to what is often termed quasi-irreversible or irreversible inhibition. wikipedia.orgnih.gov The stability of this bond is further enhanced by a process known as "aging." Aging involves the dealkylation, or loss of an alkyl group, from the phosphorus atom of the inhibitor. slideshare.net This conformational change strengthens the bond between this compound and the enzyme, rendering the inhibition permanent and preventing reactivation, even by strong nucleophiles. slideshare.netnih.gov

In addition to the catalytic active site located at the base of a deep gorge, acetylcholinesterase possesses a "peripheral anionic site" (PAS) located at the rim of this gorge. nih.govembopress.orgresearchgate.net The PAS is composed of several aromatic amino acid residues and is involved in the initial binding of substrates and certain inhibitors. researchgate.net

Ligands that bind to the PAS can modulate the enzyme's catalytic activity through allosteric mechanisms, meaning they can influence the shape and function of the distant active site. nih.govembopress.org This modulation can either enhance or inhibit the enzyme's function. While this compound's primary interaction is with the catalytic serine in the active site, the PAS plays a crucial role in guiding ligands into the gorge. researchgate.net The binding of allosteric modulators to the PAS can alter the conformation of the active site, potentially affecting the rate of phosphorylation by organophosphates like this compound. nih.gov

Interactions of this compound with Other Carboxyl Ester Hydrolases

This compound's inhibitory activity is not limited to acetylcholinesterase. It also potently inhibits other members of the carboxyl ester hydrolase (carboxylesterase) family, which are crucial for the metabolism of various endogenous and xenobiotic compounds. nih.govosti.gov

Key targets include human carboxylesterase 1 (hCE1), found predominantly in the liver, and human carboxylesterase 2 (hCE2). nih.gov this compound acts as a potent inhibitor of both these enzymes through the same mechanism of serine phosphorylation. nih.govosti.gov Its ability to inhibit these enzymes can have significant metabolic consequences, as carboxylesterases are responsible for the detoxification of numerous compounds and the activation of ester-containing prodrugs. nih.gov Butyrylcholinesterase (BuChE), another cholinesterase found in plasma and various tissues that can also hydrolyze acetylcholine, is also a target for this compound inhibition. nih.govnih.govmdpi.com

Broader Spectrum of Enzyme Inhibition by this compound and its Structural Analogues

The spectrum of enzymes inhibited by this compound extends beyond the carboxylesterase family to include other serine hydrolases. One notable example is monoacylglycerol lipase (MGL), an enzyme involved in the hydrolysis of endocannabinoids like 2-arachidonoylglycerol. nih.govosti.gov Research has shown that this compound can inhibit MGL, demonstrating that its reactivity is not confined to cholinesterases. nih.govosti.gov This "off-target" inhibition of enzymes like MGL indicates a broader biochemical impact. The common feature among these targets is the presence of a nucleophilic serine residue in their active sites, which is susceptible to phosphorylation by this compound and its structural analogues. osti.gov

Impact of this compound on Neurotransmitter Systems and Receptors

The primary mechanism through which this compound impacts the nervous system is by inhibiting the enzyme acetylcholinesterase (AChE). nih.govnih.gov AChE is a critical enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid in the synaptic cleft. nih.govwikipedia.org By inhibiting AChE, this compound causes an accumulation of ACh at cholinergic synapses. nih.gov This leads to an increased level and prolonged duration of action of acetylcholine, resulting in excessive stimulation of its receptors. nih.govwikipedia.org The effects of this compound are therefore a consequence of the hyperstimulation of the two main types of acetylcholine receptors: nicotinic and muscarinic receptors. nih.gov

The overabundance of acetylcholine in the synapse leads to the continuous stimulation of these receptors, which disrupts normal neurotransmission. nih.gov Acetylcholine plays a crucial role as a neuromodulatory agent in the forebrain, influencing cognitive functions such as attention, learning, and memory. nih.gov

Effects on Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. wikipedia.orgyoutube.com When acetylcholine binds to nAChRs, the channel opens, allowing an influx of positively charged ions (primarily sodium), which causes depolarization and excitation of the postsynaptic membrane, initiating an action potential. youtube.com They are found in the central and peripheral nervous systems, including at the neuromuscular junction, in autonomic ganglia, and on skeletal muscle. wikipedia.orgwikipedia.orgsdmiramar.edu The accumulation of acetylcholine due to this compound's inhibition of AChE leads to the hyperstimulation of nAChRs. nih.gov

Table 1: Types and Characteristics of Nicotinic Acetylcholine Receptors

| Receptor Type | Primary Location | Function |

|---|---|---|

| NM | Neuromuscular Junction (Skeletal Muscle) | Mediates skeletal muscle contraction. youtube.com |

| NN | Autonomic Ganglia (Postganglionic Neurons), Central Nervous System, Adrenal Medulla | Transmits signals in the autonomic nervous system; involved in neuronal communication in the CNS. youtube.com |

Effects on Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate slower, more prolonged, and modulatory responses in target cells. wikipedia.orgcdc.gov Unlike nicotinic receptors, their effects can be either excitatory or inhibitory. cdc.gov These receptors are widely distributed, found on autonomic effector organs innervated by postganglionic parasympathetic nerves (such as smooth muscle and exocrine glands), and are also present in high densities in the central nervous system, including the cortex, hippocampus, and thalamus. wikipedia.orgmhmedical.com The excess acetylcholine resulting from this compound's activity causes hyperstimulation of these receptors. nih.gov

There are five subtypes of muscarinic receptors (M1-M5), which are classified based on their primary G-protein coupling efficiency. guidetopharmacology.org

Table 2: Subtypes and Signaling Mechanisms of Muscarinic Acetylcholine Receptors

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | General Functions |

|---|---|---|---|

| M1 | Gq/11 | Activates phospholipase C | CNS excitation, memory, glandular secretion. guidetopharmacology.orgnih.gov |

| M2 | Gi/o | Inhibits adenylyl cyclase, decreases cAMP | Cardiac inhibition, neural inhibition. guidetopharmacology.orgnih.gov |

| M3 | Gq/11 | Activates phospholipase C | Smooth muscle contraction, glandular secretion (e.g., saliva). guidetopharmacology.orgnih.gov |

| M4 | Gi/o | Inhibits adenylyl cyclase, decreases cAMP | Neural inhibition. guidetopharmacology.orgnih.gov |

| M5 | Gq/11 | Activates phospholipase C | CNS functions. guidetopharmacology.org |

Metabolic Pathways and Biotransformation of Acetoxon in Non Human Models

Hepatic Metabolism of Organophosphate Oxons in Experimental Organisms

The liver is the primary site for the metabolism of organophosphate pesticides. askthescientists.com In experimental organisms, the hepatic metabolism of these compounds involves a two-phase process. Phase I is characterized by the bioactivation of the parent compound, and Phase II involves detoxification and facilitation of excretion. askthescientists.comnih.govthepeakspa.com

Role of Cytochrome P450 Enzymes in Organophosphate Oxon Biotransformation

The biotransformation of the parent organophosphate (e.g., Acethion) to its more toxic oxon metabolite (e.g., Acetoxon) is primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver. semanticscholar.orgnih.gov This oxidative desulfuration reaction replaces the sulfur atom with an oxygen atom, leading to a significant increase in the compound's ability to inhibit acetylcholinesterase, the primary target of organophosphate toxicity. While specific CYP isoforms involved can vary between species, this enzymatic conversion is a crucial step in the metabolic activation of these pesticides. semanticscholar.orgnih.govmdpi.commdpi.com

Identification and Characterization of Organophosphate Oxon Metabolites

Once formed, the oxon metabolite (this compound) is the primary bioactive compound. However, it is also a substrate for further metabolism, leading to detoxification. The primary detoxification pathway for organophosphate oxons is hydrolysis by esterases, particularly A-esterases (also known as paraoxonases) and carboxylesterases. nih.govresearchgate.netnih.govdoi.org This hydrolysis breaks down the oxon into less toxic, water-soluble compounds that can be more easily excreted from the body. nih.govresearchgate.net The specific metabolites would include dialkylphosphates and a leaving group derived from the non-phosphorus portion of the molecule. For this compound, this would likely result in diethyl phosphate (B84403) and a derivative of the ethyl thioacetate (B1230152) group.

Comparative Metabolic Profiles of Organophosphate Oxons across Different Non-Human Species

Significant variations in the metabolic profiles of organophosphates have been observed across different non-human species. nih.govnih.govresearchgate.netmdpi.com These differences are largely attributed to variations in the activity and expression levels of both the activating CYP450 enzymes and the detoxifying esterases. nih.gov For instance, some species may have higher rates of oxidative bioactivation, leading to greater production of the toxic oxon, while others may possess more efficient hydrolytic enzymes, resulting in rapid detoxification. These species-specific differences in metabolism are a key determinant of their relative susceptibility to organophosphate toxicity.

Fate of Organophosphate Oxon Biotransformation Products

The biotransformation of organophosphate oxons ultimately leads to the formation of more polar, water-soluble metabolites. nih.gov These detoxification products are then readily eliminated from the body, primarily through the urine. thepeakspa.comnih.govcasi.org The efficiency of these detoxification and elimination processes is crucial in mitigating the toxic effects of the parent organophosphate. Inefficient clearance of the active oxon metabolite can lead to prolonged inhibition of acetylcholinesterase and sustained toxicity.

Data Table: General Metabolic Enzymes and Resulting Products for Organophosphate Oxons

| Metabolic Phase | Enzyme Class | Specific Enzymes (Examples) | Reaction | Substrate (General) | Product (General) | Location |

| Phase I (Activation) | Cytochrome P450 | CYP1A2, CYP2B6, CYP3A4 | Oxidative Desulfuration | Organophosphate (Thiono-form) | Organophosphate Oxon (e.g., this compound) | Primarily Liver |

| Phase I (Detoxification) | Esterases | Paraoxonases (PONs), Carboxylesterases (CEs) | Hydrolysis | Organophosphate Oxon | Dialkylphosphate + Leaving Group | Liver, Plasma, Other Tissues |

| Phase II (Detoxification) | Glutathione S-Transferases | GSTs | Glutathione Conjugation | Organophosphate Oxon | Glutathione Conjugate | Liver, Other Tissues |

Environmental Fate and Degradation of Acetoxon

Degradation Pathways of Acetoxon in Environmental Compartments.

This compound, as a breakdown product of organophosphorus insecticides, undergoes transformation in the environment through several chemical and biological processes. google.comgoogle.com These pathways determine its persistence and the formation of degradation products. mdpi.com

Hydrolysis Mechanisms of this compound in Aqueous and Soil Environments.

Hydrolysis is a significant degradation pathway for organophosphorus compounds in both aqueous and soil environments. mdpi.comnih.govnih.gov This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. The rate of hydrolysis can be influenced by environmental factors such as pH and temperature. nih.govnih.gov In soil, moisture content and the presence of organic matter can also affect hydrolysis rates. nih.gov While general principles of organophosphate hydrolysis in water and soil are well-established, specific detailed mechanisms for this compound would involve the cleavage of its ester and/or thiophosphate bonds by water molecules.

Oxidative and Dealkylation Processes in this compound Degradation.

Oxidative processes and dealkylation are also known pathways for the degradation of organophosphorus compounds. mdpi.comresearchgate.netnih.govnih.govmdpi.com Oxidation typically involves the addition of oxygen atoms or the removal of hydrogen atoms, potentially leading to the formation of more polar and less toxic substances. Dealkylation refers to the removal of alkyl groups (such as ethyl groups in this compound) from the molecule. researchgate.netnih.govmdpi.com These reactions can occur chemically or be mediated by enzymes, particularly in biological systems. researchgate.netnih.govmdpi.com For this compound, oxidative and dealkylation reactions would likely target the ethoxy groups or the sulfur atom, potentially leading to the formation of compounds like diethyl phosphate (B84403) or other dealkylated and oxidized species. nih.govnih.gov

Microbial Biodegradation of this compound.

Microbial biodegradation plays a crucial role in the removal of organophosphorus compounds from the environment. mdpi.comnih.gov Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down these substances. nih.gov

Identification and Characterization of this compound-Degrading Microbial Species.

Research has identified various microbial communities capable of degrading organophosphorus compounds. nih.gov While specific studies focusing solely on this compound-degrading microbial species are less commonly detailed in broad searches, the degradation of related organophosphates like acetochlor (B104951) by microbial communities in contaminated soil and sludge has been observed. nih.gov These communities can involve various bacterial strains. nih.gov The ability of microorganisms to degrade such compounds often depends on their adaptation to contaminated environments. nih.gov

Enzymatic Biotransformation of this compound by Microbial Hydrolases.

Microbial enzymes, particularly hydrolases, are key players in the biotransformation of organophosphorus compounds. wikipedia.orgeasychem.orguni.lufishersci.fi These enzymes catalyze the hydrolysis of ester and anhydride (B1165640) bonds within the pesticide molecule.

Organophosphorus Hydrolase (OPH) Activity on this compound.

Organophosphorus Hydrolase (OPH), also known as phosphotriesterase, is a well-studied enzyme known for its ability to hydrolyze a wide range of organophosphate triesters. wikipedia.orgeasychem.orguni.lufishersci.fi This enzymatic activity leads to the cleavage of the ester bond, typically resulting in the formation of dialkyl phosphate or dialkyl thiophosphate and a leaving group. nih.govnih.govnih.govnih.gov While direct experimental data on OPH activity specifically on this compound is not extensively detailed in the provided search results, OPH is known to act on various organophosphorus insecticides and their breakdown products. Given that this compound is an organophosphate with ester and thiophosphate linkages, it is plausible that OPH could facilitate its hydrolysis, leading to detoxification. The products of OPH activity on this compound would likely include diethyl phosphate and a sulfur-containing moiety derived from the rest of the molecule. nih.govnih.gov

Phosphotriesterase (PTE) Catalysis in this compound Degradation

Phosphotriesterases (PTEs) are enzymes known for their ability to hydrolyze organophosphate triesters, a class of compounds that includes some pesticides and nerve agents. While direct information specifically detailing PTE catalysis in the degradation of this compound was not extensively found in the provided search results, studies on the microbial degradation of organophosphorus pesticides in general highlight the role of enzymes in this process. Microbial degradation is often mediated by enzymes that transform synthetic chemicals into simpler products. frontiersin.orgmicrobenotes.com The ability of microorganisms to degrade toxic pollutants is linked to their genetic content, which codes for specific degradative enzymes. frontiersin.org Enzymatic depolymerization is a key process in the biodegradation of complex organic matter. ktappi.kr

Environmental Factors Influencing Microbial Degradation Rates of this compound

Microbial degradation rates of chemical compounds, including potentially this compound, are significantly influenced by a variety of environmental factors. These factors can affect the activity and growth of microorganisms responsible for biodegradation. Key environmental parameters include temperature, pH, moisture content, and the availability of oxygen and nutrients. frontiersin.orgmicrobenotes.comagriscigroup.ussparkoncept.commdpi.comfrontiersin.orgmdpi.com

Temperature plays a crucial role, with warmer climates generally accelerating biodegradation rates due to increased microbial activity. sparkoncept.com Conversely, extremely cold conditions can slow down or halt the process. sparkoncept.com pH levels also impact microbial activity, with a range of 6.5 to 8.5 typically considered optimal for biodegradation in most aquatic and terrestrial environments. agriscigroup.us Moisture is essential for microbial growth and activity, and its variation can influence degradation rates. mdpi.com

The presence of oxygen is particularly important for aerobic microorganisms, which require it for efficient breakdown of organic matter. sparkoncept.com Anaerobic conditions, where oxygen is limited, can result in slower degradation. sparkoncept.commdpi.com Nutrient availability, such as carbon, nitrogen, and phosphorus, is also vital for microbial growth and metabolic activity, and their limited concentration can restrict the extent of degradation. agriscigroup.us

Other factors influencing microbial degradation include the nature and concentration of the contaminant, its bioavailability, and the composition and abundance of the microbial community itself. microbenotes.comagriscigroup.ussparkoncept.commdpi.com The presence of competing microorganisms or inhibitory byproducts can also affect degradation rates. microbenotes.comktappi.kr

Abiotic Degradation Processes of this compound

Abiotic degradation processes, which occur without the involvement of living organisms, also contribute to the transformation of chemical compounds in the environment. For organophosphorus pesticides, common abiotic transformation pathways include hydrolysis and photodegradation. mdpi.comresearchgate.net These processes can lead to the breakdown of the parent compound and the formation of transformation products, which may have different physicochemical properties and toxicities. mdpi.com

Photodegradation Studies of this compound in Environmental Matrices

Photodegradation, the breakdown of compounds by light, is an important abiotic transformation process for pesticides in aquatic environments. researchgate.net High-energy sunlight can induce reactions such as bond scission, cyclization, and rearrangement. researchgate.net While specific studies on the photodegradation of this compound were not detailed in the provided results, research on other organophosphorus pesticides like acetochlor has shown that they undergo photodegradation in water when exposed to sunlight and rapidly under UV light. researchgate.netnih.gov The half-lives of acetochlor in different water matrices under sunlight were reported in the range of 151 to 169 days, while under UV light, the half-lives were significantly shorter, ranging from 7.1 to 11.5 minutes. researchgate.netnih.gov Photodegradation can lead to the formation of various photoproducts. nih.gov

Chemical Hydrolysis Kinetics of this compound in Environmental Media

Hydrolysis is a chemical reaction involving the cleavage of a bond by water, and it is a significant abiotic degradation pathway for many organic compounds in environmental media. upatras.gr For organophosphorus pesticides, hydrolysis is a known decomposition route in the natural environment. mdpi.comresearchgate.net The kinetics of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov While specific hydrolysis kinetics for this compound were not found, studies on the hydrolysis of other compounds indicate that this process can occur in acidic, alkaline, or neutral media, often catalyzed by acids, bases, or enzymes. nih.govevitachem.comresearchgate.net The rate constants for hydrolysis can vary depending on the specific conditions. nih.gov

Environmental Transport and Distribution Mechanisms of this compound

The environmental transport and distribution of a chemical compound like this compound are governed by various mechanisms that determine its movement and partitioning between different environmental compartments such as soil, water, and air. These mechanisms include advection, dispersion, diffusion, volatilization, and interactions with environmental matrices like soil and sediment through processes like sorption and desorption. researchgate.netgoogle.comepa.govgoogle.comlubricants-shop.eu Understanding these processes is crucial for predicting the environmental fate and potential exposure pathways of the compound.

Sorption and Desorption Behavior of this compound in Soils and Sediments

Sorption and desorption are key processes that significantly influence the transport and distribution of chemicals in soils and sediments. Sorption refers to the binding of a chemical to soil or sediment particles, while desorption is the release of the chemical from these particles into the surrounding water or soil solution. These processes affect the bioavailability, mobility, and potential for leaching or runoff of the compound. nih.govresearchgate.netnih.govscribd.comncku.edu.tw

The sorption behavior of a compound is influenced by both its intrinsic properties and the characteristics of the soil or sediment. For herbicides like acetochlor, which shares some structural similarities with organophosphates, sorption has been shown to be moderately strong and positively correlated with the organic carbon content of the soil and sediment. nih.govresearchgate.netnih.gov Specifically, the humic acid content within the organic matter appears to be a strong predictor of sorption. nih.govresearchgate.net Higher organic carbon content generally leads to increased sorption and reduced desorption. nih.govresearchgate.net The distribution coefficient (Kd) is often used to quantify sorption, and studies have shown that Kd values can vary depending on the initial concentration of the compound and the properties of the soil or sediment. nih.govresearchgate.net The hydrophobicity of a compound, often expressed as the octanol-water partition coefficient (KOW), is also closely related to its sorption affinity in soils. nih.gov

Sorption can delay the transport of compounds towards subsurface soils and groundwater, while desorption can lead to their release and increased mobility. nih.govnih.gov The extent of desorption can be significantly influenced by the total organic carbon content, with higher content reducing desorption. nih.govresearchgate.net

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 17041 uni.lunih.gov |

The environmental fate and degradation of chemical compounds like this compound are critical areas of study to understand their persistence, mobility, and potential impact on ecosystems. This involves investigating how the compound is transformed or broken down in various environmental compartments and how it moves through soil, water, and air.

Phosphotriesterase (PTE) Catalysis in this compound Degradation

Phosphotriesterases (PTEs) are enzymes known for their ability to hydrolyze organophosphate triesters, a class of compounds that includes some pesticides and nerve agents. While direct information specifically detailing PTE catalysis in the degradation of this compound was not extensively found in the provided search results, studies on the microbial degradation of organophosphorus pesticides in general highlight the role of enzymes in this process. Microbial degradation is often mediated by enzymes that transform synthetic chemicals into simpler products. frontiersin.orgmicrobenotes.com The ability of microorganisms to degrade toxic pollutants is linked to their genetic content, which codes for specific degradative enzymes. frontiersin.org Enzymatic depolymerization is a key process in the biodegradation of complex organic matter. ktappi.kr

Environmental Factors Influencing Microbial Degradation Rates of this compound

Microbial degradation rates of chemical compounds, including potentially this compound, are significantly influenced by a variety of environmental factors. These factors can affect the activity and growth of microorganisms responsible for biodegradation. Key environmental parameters include temperature, pH, moisture content, and the availability of oxygen and nutrients. frontiersin.orgmicrobenotes.comagriscigroup.ussparkoncept.commdpi.comfrontiersin.orgmdpi.com

Temperature plays a crucial role, with warmer climates generally accelerating biodegradation rates due to increased microbial activity. sparkoncept.com Conversely, extremely cold conditions can slow down or halt the process. sparkoncept.com pH levels also impact microbial activity, with a range of 6.5 to 8.5 typically considered optimal for biodegradation in most aquatic and terrestrial environments. agriscigroup.us Moisture is essential for microbial growth and activity, and its variation can influence degradation rates. mdpi.com

The presence of oxygen is particularly important for aerobic microorganisms, which require it for efficient breakdown of organic matter. sparkoncept.com Anaerobic conditions, where oxygen is limited, can result in slower degradation. sparkoncept.commdpi.com Nutrient availability, such as carbon, nitrogen, and phosphorus, is also vital for microbial growth and metabolic activity, and their limited concentration can restrict the extent of degradation. agriscigroup.us

Other factors influencing microbial degradation include the nature and concentration of the contaminant, its bioavailability, and the composition and abundance of the microbial community itself. microbenotes.comagriscigroup.ussparkoncept.commdpi.com The presence of competing microorganisms or inhibitory byproducts can also affect degradation rates. microbenotes.comktappi.kr

Abiotic Degradation Processes of this compound

Abiotic degradation processes, which occur without the involvement of living organisms, also contribute to the transformation of chemical compounds in the environment. For organophosphorus pesticides, common abiotic transformation pathways include hydrolysis and photodegradation. mdpi.comresearchgate.net These processes can lead to the breakdown of the parent compound and the formation of transformation products, which may have different physicochemical properties and toxicities. mdpi.com

Photodegradation Studies of this compound in Environmental Matrices

Photodegradation, the breakdown of compounds by light, is an important abiotic transformation process for pesticides in aquatic environments. researchgate.net High-energy sunlight can induce reactions such as bond scission, cyclization, and rearrangement. researchgate.net While specific studies on the photodegradation of this compound were not detailed in the provided search results, research on other organophosphorus pesticides like acetochlor has shown that they undergo photodegradation in water when exposed to sunlight and rapidly under UV light. researchgate.netnih.gov The half-lives of acetochlor in different water matrices under sunlight were reported in the range of 151 to 169 days, while under UV light, the half-lives were significantly shorter, ranging from 7.1 to 11.5 minutes. researchgate.netnih.gov Photodegradation can lead to the formation of various photoproducts. nih.gov

Chemical Hydrolysis Kinetics of this compound in Environmental Media

Hydrolysis is a chemical reaction involving the cleavage of a bond by water, and it is a significant abiotic degradation pathway for many organic compounds in environmental media. upatras.gr For organophosphorus pesticides, hydrolysis is a known decomposition route in the natural environment. mdpi.comresearchgate.net The kinetics of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov While specific hydrolysis kinetics for this compound were not found, studies on the hydrolysis of other compounds indicate that this process can occur in acidic, alkaline, or neutral media, often catalyzed by acids, bases, or enzymes. nih.govevitachem.comresearchgate.net The rate constants for hydrolysis can vary depending on the specific conditions. nih.gov

Environmental Transport and Distribution Mechanisms of this compound

The environmental transport and distribution of a chemical compound like this compound are governed by various mechanisms that determine its movement and partitioning between different environmental compartments such as soil, water, and air. These mechanisms include advection, dispersion, diffusion, volatilization, and interactions with environmental matrices like soil and sediment through processes like sorption and desorption. researchgate.netgoogle.comepa.govgoogle.comlubricants-shop.eu Understanding these processes is crucial for predicting the environmental fate and potential exposure pathways of the compound.

Sorption and Desorption Behavior of this compound in Soils and Sediments

Sorption and desorption are key processes that significantly influence the transport and distribution of chemicals in soils and sediments. Sorption refers to the binding of a chemical to soil or sediment particles, while desorption is the release of the chemical from these particles into the surrounding water or soil solution. These processes affect the bioavailability, mobility, and potential for leaching or runoff of the compound. nih.govresearchgate.netnih.govscribd.comncku.edu.tw

The sorption behavior of a compound is influenced by both its intrinsic properties and the characteristics of the soil or sediment. For herbicides like acetochlor, which shares some structural similarities with organophosphates, sorption has been shown to be moderately strong and positively correlated with the organic carbon content of the soil and sediment. nih.govresearchgate.netnih.gov Specifically, the humic acid content within the organic matter appears to be a strong predictor of sorption. nih.govresearchgate.net Higher organic carbon content generally leads to increased sorption and reduced desorption. nih.govresearchgate.net The distribution coefficient (Kd) is often used to quantify sorption, and studies have shown that Kd values can vary depending on the initial concentration of the compound and the properties of the soil or sediment. nih.govresearchgate.net The hydrophobicity of a compound, often expressed as the octanol-water partition coefficient (KOW), is also closely related to its sorption affinity in soils. nih.gov

Sorption can delay the transport of compounds towards subsurface soils and groundwater, while desorption can lead to their release and increased mobility. nih.govnih.gov The extent of desorption can be significantly influenced by the total organic carbon content, with higher content reducing desorption. nih.govresearchgate.net

Volatilization Potential of this compound from Environmental Surfaces.

Detailed research findings specifically on the volatilization potential of this compound from environmental surfaces were not available in the consulted literature.

Leaching and Groundwater Transport of this compound.

Specific detailed research findings on the leaching and groundwater transport of this compound were not available in the consulted literature. General principles of pesticide leaching indicate that mobility in soil and potential for groundwater contamination are influenced by factors such as water solubility, soil adsorption, soil type, and hydrological conditions pesticidestewardship.org.

Subject: Information Regarding Structure-Activity Relationship (SAR) and Computational Studies of this compound

This response addresses your request for an English article focusing solely on the chemical compound "this compound," structured around the provided outline concerning its Structure-Activity Relationship (SAR) and computational studies.

Based on the conducted searches, comprehensive, publicly available research detailing the specific Structure-Activity Relationship (SAR) and computational studies, including detailed QSAR modeling, molecular docking, and molecular dynamics simulations specifically for this compound, as outlined in your request, was not found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to your outline and focusing solely on this compound with detailed research findings and data tables specific to this compound in the requested areas.

The PubChem CID for this compound is 17041. gardp.org

Structure Activity Relationship Sar and Computational Studies of Acetoxon

Applications of Density Functional Theory (DFT) in Acetoxon Research.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed in chemistry, physics, and materials science to investigate the electronic structure and properties of atoms, molecules, and condensed phases ua.ptwikipedia.orgamazon.com. Its application allows for the calculation of various molecular descriptors and the study of reaction mechanisms, providing insights crucial for understanding structure-activity relationships (SAR) mdpi.comfrontiersin.org. Computational methods, including those based on quantum mechanics like DFT, play a significant role in modern SAR studies by helping to predict biological activity based on chemical structure and to understand how modifications to a molecule's structure can influence its interaction with biological targets oncodesign-services.comnih.gov.

In the context of studying a chemical compound like this compound, DFT could be applied in several ways to elucidate its properties and potential biological interactions, contributing to an understanding of its SAR. Typical applications of DFT in chemical and drug discovery research that could be relevant to this compound include:

Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of this compound. Understanding the preferred conformation is fundamental as it dictates how the molecule might interact with a binding site on a biological target.

Electronic Structure Analysis: DFT calculations can provide detailed information about the electronic distribution within this compound, including atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties are critical for understanding the molecule's reactivity and how it might engage in non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) with a target.

Reactivity Studies: DFT can be employed to study potential reaction pathways and transition states, which is relevant if this compound or its metabolites exert their activity through chemical reactions. This could involve investigating hydrolysis, oxidation, or other transformations the molecule might undergo in a biological system.

Interaction Studies: While challenging for large biological systems, DFT can be used to study the interaction of this compound with smaller model systems or fragments of potential biological targets. This could involve calculating binding energies and analyzing the nature of interactions (e.g., van der Waals forces, hydrogen bonding, π-π stacking) at an atomic level. Such studies can provide theoretical support for understanding how structural features of this compound contribute to its binding affinity and, consequently, its activity.

Prediction of Molecular Properties: DFT can predict various physicochemical properties relevant to biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) profiles, such as dipole moment, polarizability, and solvation free energies. While not directly part of the SAR definition focused on target interaction, these properties influence how a molecule reaches and interacts with its target.

Analytical Chemistry for Acetoxon Detection and Quantification

Chromatographic Methods for Acetoxon Analysis

Chromatography is a fundamental technique for separating this compound from complex sample mixtures, enabling its subsequent identification and quantification. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile organophosphates like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For the analysis of organophosphates, GC is often coupled with selective detectors that provide high sensitivity and specificity.

Commonly used detectors include the Flame Photometric Detector (FPD), which is highly selective for phosphorus- and sulfur-containing compounds, and the Nitrogen-Phosphorus Detector (NPD), which offers excellent sensitivity for compounds containing these elements. Mass spectrometry (MS) is also frequently used as a detector, providing definitive identification based on the mass-to-charge ratio of the compound and its fragments.

Derivatization can sometimes be employed to improve the volatility and thermal stability of organophosphate metabolites, ensuring better chromatographic performance.

Table 1: Typical Gas Chromatography (GC) Parameters for Organophosphate Analysis

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60-80 °C, ramped to 280-300 °C |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Detector | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) |

| Detector Temperature | 280-320 °C |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is well-suited for the analysis of a wide range of organophosphates, including those that are less volatile or thermally labile. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Reversed-phase chromatography with C18 columns is the most common approach for organophosphate analysis. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection.

Detection is most commonly achieved using a tandem mass spectrometer (MS/MS), a technique known as LC-MS/MS. This provides a high degree of sensitivity and selectivity, allowing for the quantification of trace levels of this compound and its metabolites in complex matrices.

Table 2: Typical Liquid Chromatography (LC) Parameters for Organophosphate Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 30-40 °C |

| Detector | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |

Effective sample preparation is crucial for accurate and reliable chromatographic analysis of this compound. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For solid samples such as soil or food products, initial extraction is often performed using organic solvents like acetonitrile, ethyl acetate, or a mixture of acetone (B3395972) and dichloromethane. Techniques such as sonication or accelerated solvent extraction (ASE) can be used to improve extraction efficiency.

A widely used cleanup technique for complex samples is "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS). This method involves an initial extraction with acetonitrile followed by a cleanup step using a combination of salts and sorbents to remove interferences like lipids, pigments, and sugars.

Solid-Phase Extraction (SPE) is another common cleanup method. It uses a solid sorbent material packed in a cartridge or well plate to selectively retain either the analyte or the interfering components of the sample extract. The choice of sorbent depends on the properties of this compound and the sample matrix.

Spectroscopic Techniques for this compound Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and sensitive quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful methods in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure of molecules. For organophosphates like this compound, ³¹P NMR is particularly informative as it directly probes the phosphorus nucleus, providing information about its chemical environment. ncats.io The chemical shift in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom. ncats.io

¹H and ¹³C NMR are also used to provide a complete structural characterization. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton of the molecule. Coupling between phosphorus and adjacent protons (³J(P,H)) or carbons (²J(P,C), ³J(P,C)) can provide valuable structural insights.

Table 3: Expected NMR Spectral Features for Organophosphates

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ³¹P | Varies depending on the specific structure, but typically in a well-defined region for phosphorothioates. | Direct information about the electronic environment of the phosphorus atom. |

| ¹H | 0.5 - 8.0 | Information on the number, type, and connectivity of protons in the ethyl and carboethoxymethyl groups. |

| ¹³C | 10 - 180 | Information about the carbon framework of the molecule. |

Mass spectrometry is a highly sensitive and specific technique used for the identification and quantification of this compound and its metabolites. spectrabase.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). spectrabase.com

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a powerful analytical tool. Electron ionization (EI) is often used in GC-MS, which produces a characteristic fragmentation pattern that can be used as a "fingerprint" for identification by comparing it to a spectral library.

In LC-MS, softer ionization techniques such as electrospray ionization (ESI) are typically used, which often results in a prominent protonated molecule [M+H]⁺ or other adduct ions. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, producing a set of product ions that are characteristic of the molecule's structure. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and is the gold standard for quantification in complex matrices. The analysis of metabolites involves identifying the characteristic mass shifts corresponding to metabolic transformations such as oxidation, hydrolysis, or conjugation.

Table 4: Common Mass Spectrometric Transitions for Organophosphate Analysis

| Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Specific to the compound | Characteristic fragment 1 | Characteristic fragment 2 |

| Data for specific compounds would be populated here | Data for specific compounds would be populated here | Data for specific compounds would be populated here |

Electrochemical Methods for this compound Detection

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative to traditional analytical techniques for pesticide detection. researchgate.netnih.gov For neurotoxic organophosphates like this compound, the most common detection strategy is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govnih.govnih.gov

The principle involves immobilizing AChE onto an electrode surface. In the absence of an inhibitor, AChE catalyzes the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATCh), into thiocholine (B1204863) and acetic acid. nih.govresearchgate.net The thiocholine product can then be electrochemically oxidized, generating a measurable current. nih.gov When this compound is present, it irreversibly binds to the serine residue in the active site of AChE, inhibiting its enzymatic activity. nih.gov This leads to a decrease in the production of thiocholine and a corresponding drop in the oxidation current. The degree of inhibition is proportional to the concentration of this compound, allowing for its quantification. nih.govnih.gov

Various materials are used to modify the working electrode to enhance sensitivity and stability, including carbon nanotubes, graphene, and metallic nanoparticles (e.g., gold, copper oxide). nih.govtandfonline.comscispace.com These nanomaterials provide a high surface area for enzyme loading and facilitate faster electron transfer, lowering the detection limit. nih.gov

Table 3: Performance of Acetylcholinesterase-Based Electrochemical Biosensors for Organophosphate Detection

| Electrode Modifier | Target Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Graphene/PEDOT:PSS & Au-Ag Nanoparticles | Paraoxon-ethyl | DPV | 0.2 - 100 µM | 10 nM | nih.gov |

| Carbon Black Nanoparticles | Paraoxon (B1678428) | Amperometry | Not Specified | 5 µg L⁻¹ (approx. 18 nM) | researchgate.net |

| Graphene-Transition Metal Carbides | Dichlorvos (DDVP) | DPV | 18.1 nM - 11.31 µM | 14.45 nM | nih.govplos.org |

DPV: Differential Pulse Voltammetry; PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate; IL: Ionic Liquid; PVA: Polyvinyl alcohol.

These examples, particularly for the structurally similar paraoxon, demonstrate the potential for developing highly sensitive electrochemical biosensors for this compound with detection limits in the nanomolar (nM) to picomolar (pM) range.

Immunoassays and Biosensor Development for this compound

Immunoassays and related biosensors leverage the highly specific binding interaction between an antibody and its target antigen. juniperpublishers.com For small molecules like pesticides, which are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an antibody response. This small molecule is then referred to as a hapten.

The most common immunoassay format for pesticide analysis is the competitive enzyme-linked immunosorbent assay (ELISA). juniperpublishers.com In a typical competitive ELISA for this compound, a known amount of an this compound-protein conjugate is immobilized on a microplate well. The sample containing an unknown amount of free this compound is added along with a specific anti-acetoxon antibody. The free this compound in the sample competes with the immobilized this compound for the limited antibody binding sites. After an incubation period, a secondary antibody linked to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. The addition of a chromogenic substrate results in a color change, the intensity of which is inversely proportional to the concentration of this compound in the original sample. d-nb.info

Biosensors can be developed by integrating these immunochemical components with a physical transducer (e.g., electrochemical, optical). scispace.com For example, an immunosensor could immobilize anti-acetoxon antibodies onto an electrode. The binding of this compound to the antibody could then be measured as a change in electrical impedance or current. mdpi.com These methods are prized for their high specificity and potential for rapid, on-site screening of samples. nih.gov

Method Validation and Advanced Analytical Approaches for this compound

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for a specific purpose. eurl-pesticides.eu Validation is particularly crucial for regulatory monitoring of pesticide residues. Key validation parameters include sensitivity, detection limits, selectivity, linearity, accuracy, and precision. scielo.brplapiqui.edu.ar Advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often the gold standard for validating and confirming results from screening methods. nih.gov

Sensitivity refers to the ability of an analytical method to discriminate between small differences in analyte concentration, often represented by the slope of the calibration curve. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. plapiqui.edu.ar

For this compound, these parameters are highly dependent on the analytical technique employed. Chromatographic methods coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS) can achieve very low LODs and LOQs, often in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range, which is typically required to meet regulatory limits in food and environmental samples. nih.gov In contrast, electrochemical biosensors have demonstrated even lower, sub-ppb detection limits, reaching into the nanomolar (nM) and even picomolar (pM) ranges. rsc.orgacs.org

Table 4: Representative Limits of Detection (LOD) for Organophosphates by Various Analytical Methods

| Analytical Method | Target Analyte | Matrix | Limit of Detection (LOD) |

|---|---|---|---|

| LC-MS/MS | Various Pesticides | Citrus Fruits | < 0.01 mg/kg (10 µg/kg) |

| AChE Biosensor | Dichlorvos | Buffer | 14.45 nM |

| AChE Biosensor | Paraoxon-ethyl | Buffer | 10 nM |

| Non-enzymatic Sensor | Paraoxon | Buffer | 0.29 µM - 0.61 µM |

| Bio-barcode Immunoassay | Parathion (B1678463) | Agricultural Products | 0.011 ng/mL (11 pg/mL) |

Data compiled from studies on various organophosphate pesticides to illustrate typical performance. nih.govscispace.complos.orgnih.govescholarship.org

Selectivity is a measure of how well a method can determine the target analyte without interference from other components in the sample matrix (e.g., other pesticides, natural plant compounds). nih.gov Interference can lead to false positive results or inaccurate quantification.

In chromatographic methods like LC-MS/MS, selectivity is achieved through a combination of chromatographic separation (retention time) and the high specificity of mass spectrometric detection, particularly using multiple reaction monitoring (MRM). nih.gov However, even with this high specificity, co-eluting matrix components can cause signal suppression or enhancement, a phenomenon known as the "matrix effect," which must be compensated for, often by using matrix-matched calibration standards. eurl-pesticides.eunih.govrestek.com

For enzyme-based biosensors, selectivity can be a challenge as the inhibition of AChE is common to all organophosphate and carbamate (B1207046) pesticides. nih.gov This means the sensor can detect the total toxicity from these classes of compounds but cannot easily distinguish between them without additional separation steps or the use of specific enzymes that might selectively degrade the interfering compounds. nih.gov Immunoassays, on the other hand, offer excellent selectivity due to the specific nature of the antibody-antigen binding. However, cross-reactivity with structurally similar molecules can occur and must be evaluated during method validation. nih.gov

Integration of Green Analytical Chemistry Principles in this compound Analytical Methods

The growing emphasis on environmental stewardship has spurred the integration of Green Analytical Chemistry (GAC) principles into the development of analytical methods for various compounds, including the organophosphate, this compound. GAC aims to minimize the environmental impact of analytical procedures by reducing or eliminating the use of hazardous substances, decreasing waste generation, and lowering energy consumption, all while maintaining the required analytical performance. nih.govmdpi.comnih.gov The application of these principles to this compound analysis is crucial due to the compound's toxicity and the need for its monitoring in various matrices.

The core tenets of GAC revolve around the "12 Principles of Green Analytical Chemistry," which advocate for practices such as waste prevention, use of safer solvents and reagents, and miniaturization of analytical devices. nih.gov In the context of this compound analysis, this translates to the adoption of innovative sample preparation techniques and detection methods that are more environmentally benign than traditional approaches.

Miniaturized Sample Preparation Techniques

A significant focus of greening analytical methods for this compound and other pesticides has been the miniaturization of sample preparation, which is often the most resource-intensive step. cranfield.ac.uknih.govresearchgate.netresearchgate.net Techniques like Solid-Phase Microextraction (SPME), Dispersive Liquid-Liquid Microextraction (DLLME), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have emerged as prominent green alternatives. chromatographyonline.comscilit.comresearchgate.netmdpi.commdpi.comcore.ac.ukquechers.euunito.it

Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a coated fiber to extract and concentrate analytes from a sample. scilit.com For this compound analysis, SPME offers the advantage of combining sampling, extraction, and concentration into a single step, thereby eliminating the need for organic solvents. researchgate.net The selection of the fiber coating is critical for the selective extraction of this compound from complex matrices.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized liquid-liquid extraction technique that uses microliter volumes of extraction and disperser solvents. mdpi.commdpi.comcore.ac.uk This method is characterized by its simplicity, rapidity, and low solvent consumption. In the analysis of organophosphate pesticides like this compound, DLLME has demonstrated high enrichment factors and good extraction efficiencies. mdpi.com The choice of extraction and disperser solvents is crucial for optimizing the recovery of this compound.

QuEChERS Method: The QuEChERS method has been widely adopted for pesticide residue analysis in food and environmental samples due to its simplicity, speed, and low solvent usage. chromatographyonline.comquechers.euunito.itresearchgate.net The procedure involves an initial extraction with a small amount of solvent, followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (d-SPE). chromatographyonline.comunito.it While specific applications of QuEChERS for this compound are not extensively detailed in readily available literature, its proven effectiveness for a broad range of pesticides suggests its applicability. The greenness of the QuEChERS method is evident in its reduced solvent consumption and waste generation compared to traditional methods.

The following table provides a comparative overview of these green sample preparation techniques as they could be applied to this compound analysis, based on their general performance for organophosphate pesticides.

| Technique | Principle | Green Advantages | Potential Application for this compound |

| SPME | Adsorption/absorption of analytes onto a coated fiber. | Solvent-free, reusable fibers, easy to automate. | Direct extraction from water or headspace analysis of soil and food samples. |

| DLLME | Partitioning of analytes into a small volume of extraction solvent dispersed in the sample. | Minimal solvent consumption, rapid extraction, high enrichment factor. mdpi.com | Extraction from aqueous samples like river or wastewater. |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Low solvent volume, high throughput, effective for a wide range of pesticides. chromatographyonline.comunito.it | Analysis of residues in fruits, vegetables, and other food matrices. |

Alternative Solvents and Reagents

A key principle of GAC is the replacement of hazardous solvents with greener alternatives. mdpi.comnih.govacs.org Traditional methods for pesticide analysis often rely on toxic chlorinated solvents. Research into alternative solvents for the extraction of organophosphates is ongoing, with a focus on those that are biodegradable, have low toxicity, and are derived from renewable resources. mdpi.comnih.gov For instance, the use of supercritical fluids like CO2 and bio-based solvents is being explored. nih.gov While specific studies detailing the use of a wide range of green solvents for this compound are limited, the principles of solvent selection based on safety and environmental impact are directly applicable.

The table below presents some potential green solvent alternatives and their advantages in the context of this compound analysis.

| Green Solvent Class | Examples | Advantages |

| Supercritical Fluids | Supercritical CO2 | Non-toxic, non-flammable, readily available, tunable solvating power. |

| Bio-solvents | Ethyl lactate, d-limonene | Derived from renewable resources, biodegradable, lower toxicity. mdpi.com |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties. nih.gov | |

| Deep Eutectic Solvents | Choline (B1196258) chloride-based | Biodegradable, low cost, easy to prepare. mdpi.com |

Innovative Detection Techniques

The development of highly sensitive and selective detection methods can also contribute to the greening of this compound analysis by reducing the need for extensive sample pre-concentration, thereby minimizing solvent and reagent use.

Electrochemical Biosensors: These devices offer a promising green alternative to traditional chromatographic methods. nih.govmdpi.commdpi.comnih.govktu.edu They are based on the specific interaction between a biological recognition element (e.g., an enzyme or antibody) and the target analyte, which generates a measurable electrical signal. nih.govmdpi.comnih.gov For this compound, an acetylcholinesterase (AChE)-based biosensor could be utilized, as organophosphates are known inhibitors of this enzyme. Such biosensors can be highly sensitive, selective, and suitable for rapid, on-site analysis, which aligns with the GAC principles of reducing sample transport and in-situ measurements. cranfield.ac.ukmdpi.comktu.edu

The performance characteristics of electrochemical biosensors make them a compelling green analytical tool for this compound detection.

| Performance Characteristic | Description | Relevance to Green Analysis |

| High Sensitivity | Ability to detect low concentrations of the analyte. mdpi.comnih.gov | Reduces the need for extensive pre-concentration steps, saving solvents and time. |

| High Selectivity | Ability to detect the target analyte in the presence of other compounds. mdpi.com | Minimizes the need for complex and resource-intensive cleanup procedures. |

| Rapid Response | Provides analytical results in a short amount of time. mdpi.com | Reduces energy consumption and allows for timely decision-making. |

| Portability | Can be developed into portable devices for on-site analysis. | Eliminates the need for sample transportation to a laboratory, reducing the carbon footprint. |

Q & A

Q. What statistical frameworks are appropriate for meta-analyses of this compound’s efficacy across heterogeneous studies?

- Methodological Answer: Perform random-effects meta-analysis to pool effect sizes (e.g., standardized mean differences) from independent studies. Assess heterogeneity via I² statistics and publication bias via funnel plots. Use subgroup analysis to explore sources of variability (e.g., in vitro vs. in vivo models) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound’s biological activity?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo. Detail experimental conditions (e.g., humidity, cell passage number) in supplementary materials. Collaborate with third-party labs for independent validation .

Q. What ethical guidelines apply to studies involving this compound’s testing in animal models?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Minimize sample sizes via power analysis and employ humane endpoints (e.g., tumor volume limits). Report adverse events transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.